2H-Pyrano[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is a heterocyclic compound that features a fused pyridine and pyran ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid typically involves multicomponent reactions. One common method is the reaction of 6-hydroxy-1,4-dimethyl-1,2-dihydropyridines, aryl aldehydes, and malononitrile in aqueous ethanol (50%) in the presence of a catalytic amount of potassium carbonate (K₂CO₃). This reaction can be carried out using microwave heating or solar thermal energy, yielding the product in high efficiency .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of green chemistry techniques, such as microwave irradiation and solar energy, is encouraged to minimize toxic by-products and enhance the sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Substitution reactions often involve nucleophiles like amines or halides .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyridine derivatives .
Scientific Research Applications
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications.
Industry: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2H-Pyrano[3,2-b]pyridine-2-carboxylic acid involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
Pyrano[2,3-b]pyridine derivatives: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrano[4,3-b]thieno[3,2-e]pyridine: This compound has a similar structure but includes a thieno ring, leading to different properties and applications.
Uniqueness
2H-Pyrano[3,2-b]pyridine-2-carboxylic acid is unique due to its specific ring fusion and the presence of a carboxylic acid group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
920739-89-5 |
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Molecular Formula |
C9H7NO3 |
Molecular Weight |
177.16 g/mol |
IUPAC Name |
2H-pyrano[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO3/c11-9(12)8-4-3-6-7(13-8)2-1-5-10-6/h1-5,8H,(H,11,12) |
InChI Key |
CYPWQTIBKAJPNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(O2)C(=O)O)N=C1 |
Origin of Product |
United States |
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